N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Descripción
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1206991-33-4 |
|---|---|
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
440.507 |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-8-20(18(4)11-15)26-23(32)14-31-25(33)29-9-10-30-22(24(29)28-31)13-21(27-30)19-7-6-16(2)17(3)12-19/h5-13H,14H2,1-4H3,(H,26,32) |
Clave InChI |
AHUWXCAUWSDTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C |
Solubilidad |
not available |
Origen del producto |
United States |
Actividad Biológica
N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its synthesis, biological activity, and related research findings.
1. Synthesis of the Compound
The synthesis of N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide typically involves multi-step reactions that include the formation of the pyrazolo-triazole moiety and subsequent acetamide functionalization. The detailed synthetic pathways may vary but generally include:
- Formation of Pyrazolo-Triazole Core : This step often employs cyclization reactions involving appropriate precursors such as substituted phenyl derivatives and hydrazines.
- Acetamide Formation : The final step incorporates acetic acid or acetic anhydride to yield the acetamide functionality.
The biological activity of this compound is primarily attributed to its interaction with various biological targets including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of nitrogen-rich heterocycles enhances the compound's ability to disrupt microbial cell membranes.
2.2 Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related compounds:
- Anticancer Studies : Research has demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines. For example, a study found that certain pyrazolo-triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.0 |
| Derivative B | HeLa (Cervical) | 7.5 |
- Antimicrobial Testing : In vitro assays indicated that compounds with similar frameworks showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, a derivative was found to have a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the aromatic rings enhances lipophilicity and potentially increases cellular uptake.
- Heterocyclic Influence : The incorporation of nitrogen atoms in the heterocycles contributes to increased binding affinity to target enzymes .
4. Future Directions
Further research is warranted to explore:
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Delving deeper into the molecular mechanisms by which this compound exerts its biological effects.
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for purity?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and substitution steps. Key methods include:
- Cyclization of pyrazine precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
- Amide coupling using reagents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Purification via column chromatography (silica gel) or preparative HPLC to achieve >95% purity . Optimization focuses on adjusting pH (6.5–7.5), solvent polarity, and catalyst load (e.g., Lewis acids) to enhance yields (typically 40–65%) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolopyrazine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection monitors purity and identifies byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How is the compound’s initial biological activity evaluated in vitro?
- Enzyme Assays : Target engagement (e.g., kinase inhibition) is tested using fluorescence polarization or radiometric assays at 1–10 µM concentrations .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess IC50 values .
- Solubility : Measured in PBS/DMSO mixtures to guide dosing in cell-based studies .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions?
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and improves selectivity for the triazolopyrazine core .
- Flow chemistry enables precise control of temperature and reagent mixing, reducing dimerization byproducts .
- DoE (Design of Experiments) identifies critical parameters (e.g., solvent polarity, catalyst ratio) for maximizing yield .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
- Metabolic Stability : Liver microsome assays (human/rodent) identify rapid clearance pathways (e.g., CYP450 oxidation) .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction to correlate in vitro IC50 with effective in vivo doses .
- Formulation Adjustments : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation enhances bioavailability .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Q. What advanced techniques characterize amorphous vs. crystalline forms of the compound?
- DSC/TGA : Differentiates polymorphs by melting points and thermal stability .
- PXRD : Confirms crystallinity and identifies hydrate/solvate forms .
- Solid-State NMR : Resolves hydrogen-bonding networks affecting dissolution rates .
Q. How can computational methods guide lead optimization?
- Molecular Docking : Predicts binding modes to prioritize substituents (e.g., methyl vs. methoxy) .
- QSAR Models : Correlates substituent descriptors (e.g., Hammett σ) with activity to design analogs .
- MD Simulations : Evaluates target engagement dynamics over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data across studies?
- Standardized Protocols : Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO/PBS .
- LogP/pKa Determination : Experimental measurement via shake-flask or potentiometric titration reduces variability from predictive software .
Q. Why do structural analogs show divergent activity profiles despite similar scaffolds?
- Conformational Analysis : 2D-NOESY identifies steric clashes or intramolecular H-bonds altering pharmacophore geometry .
- Off-Target Screening : Pan-assay interference compounds (PAINS) filters eliminate promiscuous binders .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
